Cas no 1545184-71-1 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid)

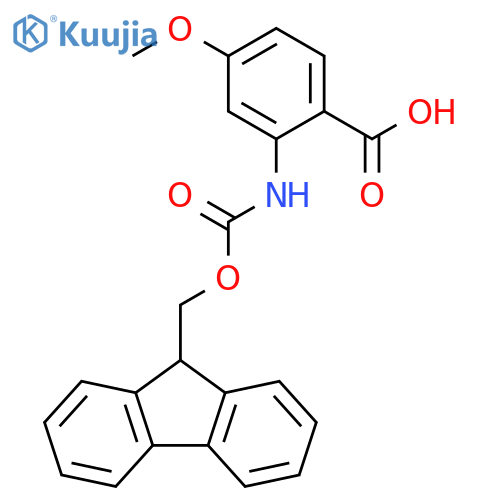

1545184-71-1 structure

商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid

CAS番号:1545184-71-1

MF:C23H19NO5

メガワット:389.400666475296

MDL:MFCD17170570

CID:4605101

PubChem ID:78993445

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid

- Benzoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxy-

- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid

- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid

-

- MDL: MFCD17170570

- インチ: 1S/C23H19NO5/c1-28-14-10-11-19(22(25)26)21(12-14)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)

- InChIKey: MZBJHOYNGCHUNH-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(OC)C=C1NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81133-5.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid |

1545184-71-1 | 95.0% | 5.0g |

$3520.0 | 2025-02-21 | |

| Enamine | EN300-81133-5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid |

1545184-71-1 | 95% | 5g |

$3520.0 | 2023-09-02 | |

| A2B Chem LLC | AX59072-1g |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid |

1545184-71-1 | 95% | 1g |

$1313.00 | 2024-04-20 | |

| 1PlusChem | 1P01EKW0-1g |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid |

1545184-71-1 | 95% | 1g |

$1563.00 | 2024-06-20 | |

| Aaron | AR01EL4C-2.5g |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid |

1545184-71-1 | 95% | 2.5g |

$3297.00 | 2023-12-15 | |

| 1PlusChem | 1P01EKW0-250mg |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid |

1545184-71-1 | 95% | 250mg |

$805.00 | 2024-06-20 | |

| 1PlusChem | 1P01EKW0-10g |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid |

1545184-71-1 | 95% | 10g |

$6515.00 | 2024-06-20 | |

| A2B Chem LLC | AX59072-5g |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid |

1545184-71-1 | 95% | 5g |

$3741.00 | 2024-04-20 | |

| A2B Chem LLC | AX59072-50mg |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid |

1545184-71-1 | 95% | 50mg |

$332.00 | 2024-04-20 | |

| A2B Chem LLC | AX59072-500mg |

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid |

1545184-71-1 | 95% | 500mg |

$1032.00 | 2024-04-20 |

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1545184-71-1 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬